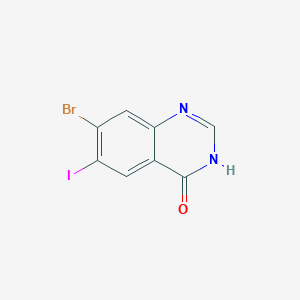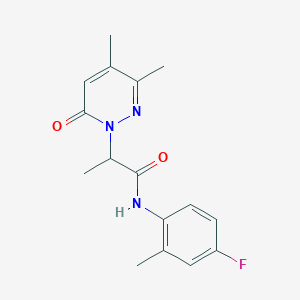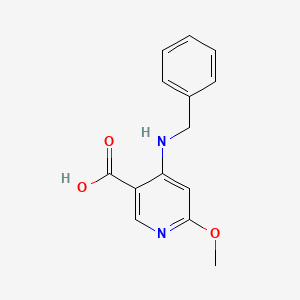
7-Bromo-6-iodo-quinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-iodo-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s molecular formula is C8H4BrIN2O, and it has a molecular weight of 350.94 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-iodo-3H-quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzoic acid derivatives with suitable halogenating agents. For instance, the bromination and iodination of 2-aminobenzoic acid can be achieved using bromine and iodine in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for 7-bromo-6-iodo-3H-quinazolin-4-one are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-iodo-3H-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted quinazolinones, while oxidation can produce quinazolinone N-oxides .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer activities.
Medicine: It is being investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: The compound can be used in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 7-bromo-6-iodo-3H-quinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-6-chloro-3H-quinazolin-4-one
- 6-Iodo-4(3H)-quinazolinone
- 7-Bromo-4(3H)-quinazolinone
Uniqueness
7-Bromo-6-iodo-3H-quinazolin-4-one is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C8H4BrIN2O |
|---|---|
Molecular Weight |
350.94 g/mol |
IUPAC Name |
7-bromo-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H4BrIN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) |
InChI Key |
AZYVZRLMXLBRQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1I)Br)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]benzene-1,4-diamine](/img/structure/B12459298.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12459305.png)

![2-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12459319.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12459321.png)
![6-chloro-3-[(2E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B12459330.png)
![N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B12459342.png)
![2-[4-(2,6-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12459344.png)
![1-(2,5-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B12459349.png)
![2,4-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B12459353.png)

![2-fluoro-N-[2-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12459370.png)
![7-tert-butyl-2-{3-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12459373.png)
![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B12459380.png)
